

A Comparative Crystallographic Analysis of 4-Halopyridine Derivatives

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Compound of Interest

Compound Name: **4-Iodopyridine-3-carbonitrile**

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An objective guide for researchers, scientists, and drug development professionals on the structural characteristics of halogenated pyridine derivatives, offering insights into the crystallographic properties of 4-iodopyridine and 4-chloropyridine-2-carbonitrile.

Please note: An exhaustive search for the X-ray crystal structure of **4-iodopyridine-3-carbonitrile** and its direct derivatives did not yield any publicly available crystallographic data. Therefore, this guide provides a comparative analysis of two closely related structures for which crystallographic data is available: 4-iodopyridine and 4-chloropyridine-2-carbonitrile. This comparison sheds light on the influence of a halogen substituent at the 4-position and a cyano group on the pyridine ring, which is of significant interest in medicinal chemistry and materials science.

Data Presentation: Crystallographic Parameters

The following tables summarize the key crystallographic data for 4-iodopyridine and 4-chloropyridine-2-carbonitrile, facilitating a direct comparison of their structural properties.

Table 1: Crystal Data and Structure Refinement for 4-Iodopyridine and 4-Chloropyridine-2-carbonitrile

Parameter	4-Iodopyridine	4-Chloropyridine-2-carbonitrile[1]
CCDC Number	135495[2]	1407613[1]
Empirical Formula	C ₅ H ₄ IN	C ₆ H ₃ ClN ₂
Formula Weight	205.00	138.55
Crystal System	Orthorhombic	Monoclinic
Space Group	P2 ₁ 2 ₁ 2 ₁	P2 ₁ /n
a (Å)	7.034(2)	3.8682(3)
b (Å)	13.789(4)	14.5073(12)
c (Å)	6.208(2)	10.5891(9)
α (°)	90	90
β (°)	90	95.839(2)
γ (°)	90	90
Volume (Å ³)	601.7(3)	590.93(8)
Z	4	4
Calculated Density (Mg/m ³)	2.264	1.556
Absorption Coefficient (mm ⁻¹)	5.679	0.53
F(000)	384	280
R_int	-	0.063
Final R indices [I>2σ(I)]	-	R1 = 0.050, wR2 = 0.135

Table 2: Selected Bond Lengths (Å) for 4-Chloropyridine-2-carbonitrile[1]

Bond	Length (Å)
C1-C4	1.737(2)
N1-C2	1.328(3)
N1-C6	1.332(3)
C2-C3	1.383(3)
C3-C4	1.373(3)
C4-C5	1.378(3)
C5-C6	1.380(3)
C2-C7	1.440(3)
N2-C7	1.143(3)

Experimental Protocols

The methodologies employed in the X-ray crystallographic analysis of the compared compounds are detailed below.

Synthesis and Crystallization

- 4-Iodopyridine: The synthesis and crystallization details for the specific crystal structure (CCDC 135495) are not readily available in the provided search results. Generally, 4-iodopyridine can be synthesized through various methods, including the diazotization of 4-aminopyridine followed by a Sandmeyer-type reaction with an iodide salt. Crystals suitable for X-ray diffraction are typically obtained by slow evaporation from a suitable solvent.
- 4-Chloropyridine-2-carbonitrile: This compound can be synthesized by the cyanation of 4-chloropyridine N-oxide using trimethylsilyl cyanide (TMSCN).^[1] An alternative one-step process involves the reaction of 4-nitropyridine N-oxide with ethyl chloroformate and TMSCN.^[1] Single crystals for X-ray diffraction were obtained by slow evaporation of a solution of the compound.

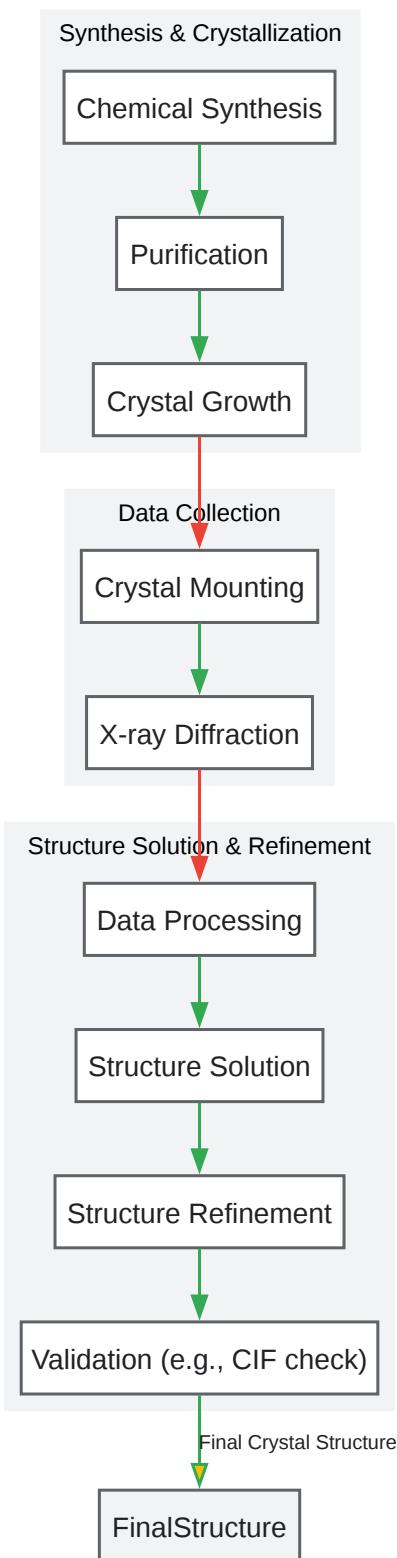
X-ray Data Collection and Structure Refinement

- General Procedure: A suitable single crystal is mounted on a diffractometer.[3] The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) during data collection. X-rays of a specific wavelength (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$) are directed at the crystal.[3] As the crystal is rotated, a diffraction pattern is collected by a detector.[3]
- Data Processing: The collected diffraction data is processed to yield a set of reflection intensities.[3] This data is then used to solve the crystal structure, typically using direct methods, and the structural model is refined against the experimental data.[3] For 4-chloropyridine-2-carbonitrile, data was collected on a Bruker APEXII CCD diffractometer, and the structure was solved with SHELXS97 and refined with SHELXL97.[1]

Visualizations

The following diagrams illustrate the general workflow of X-ray crystallography and a comparison of the molecular structures of the discussed compounds.

General Experimental Workflow for X-ray Crystallography

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A generalized workflow for determining a crystal structure using X-ray diffraction.

Key structural differences between 4-iodopyridine and 4-chloropyridine-2-carbonitrile.

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References

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